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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and detailed information for the

utilization of octyl butyrate as a flavoring agent in food science research.

Application Notes
Octyl butyrate (also known as octyl butanoate) is an ester recognized for its characteristic

fruity and floral aroma. It is a valuable compound for food scientists aiming to impart or

enhance specific flavor profiles in a variety of food and beverage products.

1. Flavor Profile and Sensory Characteristics

Octyl butyrate possesses a complex aroma profile, often described as having notes of:

Fruity: Green, slightly waxy, with nuances of apricot and pear.

Floral: Mildly floral and sweet.

Other: A subtle fatty undertone may be perceived at higher concentrations.

Its taste is characterized as sweet and fruity.

2. Applications in Food Products
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Octyl butyrate is a versatile flavoring agent suitable for a wide range of food applications. It is

particularly effective in products where a fresh, fruity, and slightly floral character is desired.

Common applications include:

Beverages: Fruit juices, flavored waters, and alcoholic beverages to enhance fruity notes.

Confectionery: Hard and soft candies, chewing gum, and fruit fillings for a distinct fruity

flavor.

Dairy Products: Yogurts, ice creams, and flavored milk to add a creamy, fruity dimension.

Baked Goods: Fillings for pastries and cakes to provide a bright, fruity aroma and taste.

3. Regulatory Status

Octyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring

substance by major regulatory bodies, including the U.S. Food and Drug Administration (FDA)

and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Researchers should

always adhere to the specific regulatory guidelines of their region.

Data Presentation
The following tables summarize quantitative data related to the use of octyl butyrate.

Table 1: Recommended Usage Levels of Octyl Butyrate in Various Food Categories
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Food Category Typical Usage Level (ppm)
Maximum Usage Level
(ppm)

Non-alcoholic beverages 0.5 - 5 10

Alcoholic beverages 1 - 10 20

Hard candy 2 - 10 30

Soft candy & Chewing gum 1 - 8 25

Frozen dairy products 1 - 5 15

Gelatins and puddings 0.5 - 3 10

Baked goods (fillings) 2 - 8 20

Note: These values are indicative and should be optimized based on the specific food matrix

and desired flavor intensity.

Table 2: Example Sensory Lexicon for Descriptive Analysis of Octyl Butyrate in a Beverage
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Attribute Definition Reference Standard

Aroma

Fruity
The general perception of

fruitiness.

A solution of 5 ppm isoamyl

acetate in water.

Green
The aroma associated with

fresh, unripe fruit or cut grass.

A solution of 1 ppm cis-3-

hexenol in water.

Waxy
The aroma associated with the

skin of an apple or a candle.

A piece of unscented paraffin

wax.

Floral
The aroma associated with

fresh flowers.

A solution of 2 ppm linalool in

water.

Flavor

Sweet
The perception of sweetness

on the tongue.
A 2% sucrose solution.

Fruity
The retronasal perception of

fruitiness.

A commercial pear-flavored

hard candy.

Green
The retronasal perception of

green notes.

A commercial green apple-

flavored beverage.

Mouthfeel

Lingering
The persistence of flavor after

expectoration.
N/A

Experimental Protocols
Detailed methodologies for key experiments involving octyl butyrate are provided below.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a descriptive sensory analysis to characterize

the flavor profile of octyl butyrate in a model beverage.

1. Panelist Selection and Training:
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Recruit 10-12 individuals with prior sensory evaluation experience.

Screen panelists for their ability to detect and describe basic tastes and fruity aromas.

Conduct a minimum of 15 hours of training to familiarize the panel with the sensory lexicon

(Table 2) and the use of the rating scale. Provide reference standards for each attribute.

2. Sample Preparation:

Prepare a base solution of 5% sucrose in deionized water.

Prepare test samples by adding octyl butyrate to the base solution at three different

concentrations (e.g., 1 ppm, 5 ppm, and 10 ppm).

Prepare a control sample containing only the base solution.

Code all samples with three-digit random numbers.

3. Evaluation Procedure:

Present 15 mL of each sample to the panelists in a randomized order in individual sensory

booths under white light.

Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.

Panelists will rate the intensity of each attribute from the lexicon on a 15-cm unstructured line

scale anchored with "low" and "high" at the ends.

Provide unsalted crackers and deionized water for palate cleansing between samples. A

mandatory 2-minute break should be enforced between samples.

4. Data Analysis:

Measure the distance from the "low" anchor to the panelist's mark on the line scale for each

attribute.

Analyze the data using Analysis of Variance (ANOVA) to determine significant differences

between samples for each attribute.
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Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ

significantly.

Visualize the results using a spider web plot to compare the sensory profiles of the different

concentrations.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol details the procedure for identifying the aroma-active compounds, including octyl
butyrate, in a food product.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

Homogenize 5 g of the food sample with 10 mL of deionized water in a 20 mL headspace

vial.

Add 2 g of sodium chloride to enhance the release of volatile compounds.

Equilibrate the vial at 40°C for 15 minutes.

Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

2. GC-O System and Parameters:

Gas Chromatograph: Agilent 7890B or equivalent.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injector Temperature: 250°C (splitless mode for 1 min).

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: 5°C/min to 150°C.

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Effluent Split: The column effluent is split 1:1 between the mass spectrometer (MS) detector

and the olfactometry port.

Olfactometry Port: Heated to 220°C with humidified air delivered at 30 mL/min.

3. Olfactometry Procedure:

A trained panelist sniffs the effluent from the olfactometry port throughout the

chromatographic run.

The panelist records the retention time, duration, and a descriptor for each perceived aroma.

The intensity of each aroma can be rated on a scale (e.g., 0-5).

4. Data Analysis:

Correlate the retention times of the perceived aromas with the peaks from the MS detector.

Identify the compounds responsible for the aromas by comparing their mass spectra with a

library (e.g., NIST) and by running authentic standards.

Calculate the Odor Activity Value (OAV) for identified compounds by dividing their

concentration (determined by GC-MS) by their odor threshold.[1] An OAV greater than 1

indicates that the compound is likely to contribute to the overall aroma of the product.[2]
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Sensory Evaluation Workflow
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Caption: Workflow for sensory evaluation of octyl butyrate.
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Caption: G-protein coupled receptor signaling pathway for olfaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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